Sesterstatin 5

Description

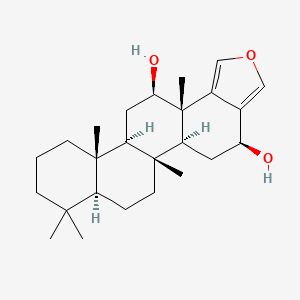

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(4S,5aS,5bR,7aS,11aS,11bR,13R,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-4,13-diol |

InChI |

InChI=1S/C25H38O3/c1-22(2)8-6-9-23(3)18(22)7-10-24(4)19(23)12-21(27)25(5)16-14-28-13-15(16)17(26)11-20(24)25/h13-14,17-21,26-27H,6-12H2,1-5H3/t17-,18-,19+,20-,21+,23-,24+,25+/m0/s1 |

InChI Key |

YOOYCQNQJUSJJV-SPZQQDFNSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@@H](C5=COC=C54)O)C)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=COC=C54)O)C)O)C)C)C |

Synonyms |

sesterstatin 5 sesterstatin-5 |

Origin of Product |

United States |

Biological Activities and Mechanistic Studies in Preclinical Research Models

Anticancer and Cytotoxic Activities in In Vitro Cellular Models

Studies have demonstrated that Sesterstatin 5 exhibits inhibitory effects on the proliferation of both murine and human cancer cell lines, with its activity varying depending on the specific cell line.

This compound has been evaluated for its cytotoxic activity against the P388 murine lymphocytic leukemia cell line. uv.esd-nb.infonih.gov In these studies, it demonstrated comparatively low activity, with a 50% growth inhibition (GI50) value greater than 10 µg/mL. uv.es This is in contrast to its epimer, Sesterstatin 4, which showed more potent activity against the same cell line with a reported GI50 of 4.9 µg/mL. uv.esnih.gov Other related sesterterpenes, such as Sesterstatins 1-3, have also shown activity against P388 cells with ED50 values ranging from 0.46 to 4.3 µg/mL. researchgate.netresearchgate.net

Table 1: Cytotoxicity of this compound and Related Compounds Against P388 Murine Leukemia Cells

| Compound | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | GI50 | >10 | uv.es |

| Sesterstatin 4 | GI50 | 4.9 | uv.es |

| Sesterstatin 4 | ED50 | 4.9 | nih.govresearchgate.net |

This compound has demonstrated a broad range of cytotoxic activity against a panel of human cancer cell lines, showing moderate inhibitory effects in various cancer models. d-nb.infonih.govnih.gov

Research has confirmed the cytotoxic effects of this compound against pancreatic cancer. In studies using the BXPC-3 human pancreas adenocarcinoma cell line, this compound exhibited a GI50 value of 2.2 µg/mL. uv.esd-nb.infonih.gov Further research indicated that the GI50 values for both this compound and its epimer, Sesterstatin 4, were similar, falling within the range of 1.6 to 2.5 µg/mL against the BXPC-3 cell line. mdpi.com

While direct cytotoxic data for this compound against the HT29 colon cancer and HCT-116 colorectal carcinoma cell lines are not extensively detailed in the reviewed literature, related scalarane sesterterpenoids have shown activity. For instance, Salmahyrtisol B displayed cytotoxicity against HT-29 cells with an IC50 value of ≥ 1 µg/mL. uv.es Additionally, Norscalarals A-C were found to be cytotoxic to HT29 cells, with ED50 values between 1 and 5 µg/mL. uv.es

Table 2: Cytotoxicity of this compound in Gastrointestinal Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| BXPC-3 | Pancreatic | GI50 | 2.2 | uv.es |

| BXPC-3 | Pancreatic | GI50 | 1.6 - 2.5 | mdpi.com |

The inhibitory activity of this compound has been observed in non-small cell lung cancer (NSCLC) models. Specifically, against the NCI-H460 large cell lung cancer cell line, this compound showed a GI50 of 2.5 µg/mL. uv.esd-nb.infonih.gov It was noted that its activity was comparable to Sesterstatin 4, with both compounds having GI50 values in the range of 1.6 to 2.5 µg/mL against this cell line. mdpi.com

Specific cytotoxic data for this compound against the A549 lung adenocarcinoma cell line is not prominently available. However, related compounds from the same class, such as Salmahyrtisol B, have been reported to be active against A549 cells, showing an IC50 value of ≥ 1 µg/mL. uv.es

Table 3: Cytotoxicity of this compound in Lung Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| NCI-H460 | Large Cell Lung | GI50 | 2.5 | uv.es |

| NCI-H460 | Large Cell Lung | GI50 | 1.6 - 2.5 | mdpi.com |

In studies involving melanoma cell lines, this compound demonstrated notable activity. Against the RPMI-7951 human melanoma cell line, this compound displayed a GI50 of 2.1 µg/mL. uv.esd-nb.infonih.gov Interestingly, the stereochemistry at the C-16 position appears to be crucial for its activity in this model; this compound, a 16-β-hydroxy derivative, was cytotoxic, whereas its epimer Sesterstatin 4 (a 16-α-hydroxy derivative) showed no activity against the RPMI-7951 cell line. mdpi.com

Data regarding the direct activity of this compound against SK-MEL or MEL28 melanoma cell lines is limited. However, other related sesterterpenes, the Norscalarals A-C, have been shown to possess cytotoxic effects against the MEL28 cell line, with ED50 values reported between 2.0 and 2.5 µg/mL. uv.es

Table 4: Cytotoxicity of this compound in Melanoma Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| RPMI-7951 | Melanoma | GI50 | 2.1 | uv.es |

This compound has shown inhibitory effects against glioblastoma cell lines. In the U251 human CNS cancer cell line, this compound exhibited a GI50 value of 1.9 µg/mL. uv.esd-nb.infonih.gov Similar to its activity in melanoma cells, this effect was dependent on its specific stereochemical configuration. This compound was observed to be cytotoxic against U251 cells, while its epimer, Sesterstatin 4, was not. mdpi.com

Table 5: Cytotoxicity of this compound in CNS Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| U251 | Glioblastoma | GI50 | 1.9 | uv.es |

Suppression of Human Cancer Cell Line Proliferation

Breast Cancer Models (e.g., MCF-7, BT549, MDA-MB-231)

The cytotoxic effects of this compound have been evaluated against various breast cancer cell lines, revealing its potential as an anti-cancer agent. In a study involving the human breast adenocarcinoma cell line MCF-7, an extract from the marine sponge Hyrtios erectus, from which this compound is derived, demonstrated significant growth inhibition. researchgate.net Specifically, the extract showed 76% growth inhibition at a concentration of 10 µg/mL against MCF-7 cells. researchgate.net

MCF-7 cells are characterized as a luminal type of breast cancer and are positive for estrogen receptor (ER) and progesterone (B1679170) receptor (PR). mdpi.com In contrast, MDA-MB-231 and BT549 cells are triple-negative breast cancer (TNBC) cell lines, meaning they are negative for ER, PR, and human epidermal growth factor receptor 2 (HER2). mdpi.comresearchgate.net TNBC is known for being aggressive and having a poor prognosis. mdpi.com

While direct studies on this compound's activity against BT549 and MDA-MB-231 are limited in the provided results, the activity of related compounds and extracts from Hyrtios erectus suggests a potential for broader investigation. For instance, other natural compounds have shown cytotoxic effects against both MCF-7 and MDA-MB-231 cell lines, indicating that compounds with anti-cancer properties can act on different breast cancer subtypes. waocp.org

Table 1: Profile of Breast Cancer Cell Lines

| Cell Line | Type | Receptor Status | Characteristics |

|---|---|---|---|

| MCF-7 | Luminal A | ER+, PR+ | Generally responsive to hormone therapy. mdpi.com |

| BT549 | Triple-Negative | ER-, PR-, HER2- | Known to be aggressive. researchgate.netplos.org |

| MDA-MB-231 | Triple-Negative | ER-, PR-, HER2- | Highly aggressive and metastatic. mdpi.complos.org |

Other Cancer Cell Lines (e.g., FADU Pharynx, DU-145 Prostate, KAT-4 Thyroid, HeLa)

This compound has demonstrated inhibitory effects on the growth of several other human cancer cell lines in vitro. Research has shown its activity against FADU (pharynx), DU-145 (prostate), and KAT-4 (thyroid) cancer models. nih.gov The half-maximal inhibitory concentration (IC50) for this compound in these cell lines ranged from 5 to 26 µM. nih.gov

The DU-145 cell line originates from a metastatic site in the brain of a patient with prostate carcinoma. dsmz.de The HeLa cell line, derived from cervical cancer cells, is a long-established line used in various research applications, including cancer research. biocompare.com An extract from Hyrtios erectus, the source of this compound, exhibited a 51% growth inhibition against HeLa cells at a concentration of 10 µg/mL. researchgate.net

Table 2: In Vitro Growth Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 Range (µM) | Reference |

|---|---|---|---|

| FADU | Pharynx | 5–26 | nih.gov |

| DU-145 | Prostate | 5–26 | nih.gov |

| KAT-4 | Thyroid | 5–26 | nih.gov |

| HeLa | Cervical | Not specified for this compound, but extract showed 51% inhibition at 10 µg/mL | researchgate.net |

Investigation of Cellular Death Mechanisms

The anticancer activity of sesterterpenoids, the class of compounds to which this compound belongs, is often associated with the induction of programmed cell death, or apoptosis. nih.gov

While direct mechanistic studies on this compound are not extensively detailed in the provided search results, related compounds and extracts offer insights into potential mechanisms. For example, other sesterterpenoids have been shown to induce apoptosis in various cancer cell lines. nih.gov Apoptosis is a critical mechanism for eliminating cancerous cells and can be triggered through various signaling pathways. nih.gov Some natural compounds induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. nih.govnih.gov

Mitochondria play a central role in the regulation of apoptosis. nih.gov Mitochondrial dysfunction can lead to the release of pro-apoptotic factors, initiating the cell death cascade. nih.gov The modulation of mitochondrial function is a known mechanism of action for some anticancer agents. nih.govprobiologists.com For instance, some drugs can affect mitochondrial membrane potential and oxygen consumption, leading to apoptosis. mdpi.com While direct evidence for this compound is lacking, the induction of apoptosis by related compounds suggests that it may also act through mitochondria-mediated pathways.

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. mdpi.com An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger apoptosis if the stress is prolonged or severe. mdpi.complos.orgbiomolther.org ER stress can be induced by various chemical agents and is characterized by the activation of the unfolded protein response (UPR). nih.govmdpi.com Some anticancer compounds exert their effects by inducing ER stress, leading to cancer cell death. biomolther.org This represents a potential, though not yet confirmed, mechanism of action for this compound.

Modulation of Mitochondrial Function

Exploration of Specific Molecular Targets

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of targeted therapies. mycancergenome.orgcancer.gov For sesterterpenoids, the precise molecular targets are often not fully elucidated. nih.gov However, research on related compounds provides clues. For example, some natural compounds target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK pathways. nih.gov Additionally, enzymes like topoisomerases, which are involved in DNA replication, are common targets for chemotherapy drugs. frontiersin.orgeviq.org.au Somatostatin receptors have also been identified as potential molecular targets in certain cancers. nih.gov Further research is needed to identify the specific molecular targets of this compound.

Potential as Dual Inhibitors of Topoisomerase II and Hsp90

Recent preclinical research has highlighted the potential of scalarane sesterterpenoids, the class of compounds to which this compound belongs, as promising anticancer agents. Studies have revealed that certain scalarane derivatives may exert their cytotoxic effects through a dual-inhibition mechanism targeting two crucial molecular players in cancer cell proliferation and survival: topoisomerase II and heat shock protein 90 (Hsp90). mdpi.comsemanticscholar.orgnih.gov

Topoisomerase II is an essential enzyme that alters DNA topology, playing a critical role in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells. Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis. The inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple signaling pathways that are essential for tumor growth and survival.

A 2016 study demonstrated that two specific scalarane derivatives induced apoptotic cell death in cancer cells by concurrently inhibiting both topoisomerase II and Hsp90. nih.gov This dual-targeting approach is considered a significant advantage in cancer therapy, as it can potentially overcome resistance mechanisms that may arise from the inhibition of a single target. The investigation into scalarane compounds as dual inhibitors of these important molecular targets is an active area of research in the development of new anticancer drugs. mdpi.comsemanticscholar.org

Impact on Growth Factor Receptors (e.g., EGFR inhibition by related compounds)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers intracellular signaling pathways that regulate cell proliferation, survival, and migration. dermnetnz.orgdrugs.com Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a key target for anticancer therapies. drugs.combccancer.bc.ca EGFR inhibitors work by interfering with the receptor's activation, thereby blocking the downstream signaling that promotes tumor growth. bccancer.bc.catargetedonc.com

While direct studies on this compound's effect on EGFR are limited, research on related scalarane sesterterpenoids has shown activity against this receptor. For instance, the semisynthetic scalarane derivative 12-epi-scalaradial (B1259549) has been identified as an inhibitor of EGFR. uv.es This finding suggests that the scalarane skeleton could serve as a scaffold for developing compounds that target EGFR-driven cancers. The inhibition of growth factor receptors like EGFR represents a significant mechanism by which related compounds may exert their anticancer effects.

Downregulation of Angiogenesis and Epithelial-Mesenchymal Transition Markers (e.g., VEGFR-1, vimentin (B1176767) by related compounds)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. hvt-journal.com Vascular endothelial growth factor (VEGF) and its receptors, such as VEGFR-1, are key mediators of this process. e-crt.orgbiocompare.com The epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features and acquire mesenchymal properties, including increased motility and invasiveness, which facilitates metastasis. scientificarchives.com Key markers of EMT include the downregulation of epithelial proteins like E-cadherin and the upregulation of mesenchymal proteins like vimentin. mdpi.complos.org

Preclinical studies on meroterpenoids isolated from the Hyrtios sponge, the same genus from which sesterstatins are sourced, have demonstrated an impact on these pathways. researchgate.net Specifically, two related meroterpenoid compounds were found to significantly suppress the invasion of human colorectal cancer cells (HCT-116). researchgate.net Mechanistic investigations revealed that these compounds downregulated the expression of both VEGFR-1 and vimentin proteins. researchgate.netresearchgate.net These findings suggest that the anti-invasive effects of these related compounds may be attributed to their ability to inhibit angiogenesis and impede the EMT process. researchgate.net

Antimicrobial Activities in Preclinical In Vitro Assays

Antibacterial Efficacy Against Gram-Positive Organisms (e.g., Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis)

This compound, isolated from the marine sponge Hyrtios erectus, has demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov In disc diffusion assays, this compound was shown to inhibit the growth of Micrococcus luteus, with a minimum inhibitory concentration (MIC) reported between 25–50 µ g/disk . nih.govamazonaws.com

The broader class of scalarane sesterterpenoids, to which this compound belongs, has shown varied efficacy against other Gram-positive organisms. For example, sesterstatin 2 was found to inhibit the growth of Staphylococcus aureus, while sesterstatins 1 and 3 did not show activity against this bacterium at the tested concentration. pharmanet.com.bracs.org Other related scalarane compounds have shown potent activity against Bacillus subtilis. uv.esnio.res.ine-opr.org Specifically, one study on nine scalarane derivatives found that the compound heteronemin (B1258807) was highly active against Bacillus subtilis and Micrococcus luteus with MIC values of 2 µg/mL and 4 µg/mL, respectively. e-opr.org These findings underscore the potential of sesterterpenes as a source for new anti-Gram-positive antibiotics. pharmanet.com.br

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Organism | Activity/MIC | Reference |

| This compound | Micrococcus luteus | 25-50 µ g/disk | nih.gov |

| Sesterstatin 2 | Staphylococcus aureus | 50-100 µ g/disk | pharmanet.com.br |

| Heteronemin | Bacillus subtilis | 2 µg/mL | e-opr.org |

| Heteronemin | Micrococcus luteus | 4 µg/mL | e-opr.org |

| 12-epi-scalaradial | Staphylococcus aureus | 10 µ g/disk | uv.es |

| 12-epi-scalaradial | Bacillus subtilis | 10 µ g/disk | uv.es |

Antifungal Efficacy (e.g., Candida albicans)

Candida albicans is an opportunistic fungal pathogen that can cause significant infections, particularly in immunocompromised individuals. nih.govmdpi.com The search for new antifungal agents is critical due to the emergence of drug-resistant strains. researchgate.net

While direct data on this compound against Candida albicans is limited, studies on related scalarane sesterterpenoids have shown promising antifungal activity. For example, 12-epi-scalaradial demonstrated efficacy against C. albicans with an inhibition of 10 µ g/disk in a standard disk assay. uv.es Another related compound, 24-hydroxyscalarolide, also showed antimicrobial activity against C. albicans at a concentration of 50 µ g/disk . nio.res.in These findings indicate that the scalarane framework present in sesterstatins may be a viable starting point for the development of novel antifungal therapies.

Table 2: Antifungal Activity of Related Sesterterpenoids

| Compound | Organism | Activity/MIC | Reference |

| 12-epi-scalaradial | Candida albicans | 10 µ g/disk | uv.es |

| 24-hydroxyscalarolide | Candida albicans | 50 µ g/disk | nio.res.in |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis for related sesterstatins)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, necessitating the discovery of new therapeutic agents. chemmethod.complos.org Research into marine natural products has identified sesterterpenes as a class of compounds with potential antimycobacterial activity. nih.gov

Studies on sesterstatins isolated from the Red Sea sponge Hyrtios erecta have revealed activity against M. tuberculosis. Specifically, sesterstatin 7, a related compound, showed a 63% inhibition of the H37Rv strain of Mycobacterium tuberculosis at a concentration of 6.25 µg/mL. researchgate.netcolab.ws Another related scalarane, heteronemin, also exhibited antimycobacterial activity against M. tuberculosis H37Rv with a reported MIC value of 6.25 µg/mL. nih.gov Furthermore, the semisynthetic derivative 12-epi-scalaradial displayed antitubercular activity with an MIC of 58 µM. uv.es These results highlight the potential of the sesterstatin and scalarane class of molecules as a source for novel antitubercular drug leads. nih.gov

Table 3: Antitubercular Activity of Related Sesterstatins

| Compound | Organism | Activity/MIC | Reference |

| Sesterstatin 7 | Mycobacterium tuberculosis H37Rv | 63% inhibition at 6.25 µg/mL | researchgate.netcolab.ws |

| Heteronemin | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| 12-epi-scalaradial | Mycobacterium tuberculosis | 58 µM | uv.es |

Anti-inflammatory Effects in Preclinical In Vivo Models

While direct in vivo anti-inflammatory studies on this compound are not extensively documented in publicly available literature, the activity of closely related scalarane sesterterpenoids provides significant insight into its potential effects. The mouse ear edema model, a standard preclinical assay for topical anti-inflammatory activity, has been used to evaluate compounds structurally similar to this compound.

One such related compound, hyrtial (B1204437), isolated from the marine sponge Hyrtios erecta, has demonstrated anti-inflammatory properties. In a phorbol (B1677699) myristate acetate-induced mouse ear inflammation model, hyrtial application resulted in a 43% decrease in ear weight, indicating a notable anti-inflammatory effect. uv.es Another related scalarane, 12-epi-scalaradial, has also been shown to significantly reduce induced mouse ear inflammation. uv.es These findings for compounds sharing the core scalarane skeleton suggest that this compound may possess similar anti-inflammatory capabilities. The mechanism for this action is often attributed to the inhibition of inflammatory enzymes.

Enzyme Inhibitory Activity

The anti-inflammatory effects of scalarane sesterterpenoids are frequently linked to their ability to inhibit key enzymes in the inflammatory cascade, particularly phospholipase A2 (PLA2). PLA2 enzymes are responsible for the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.se

Several compounds structurally related to this compound have been identified as potent inhibitors of PLA2. Scalaradial, a well-studied scalarane, is a potent inactivator of bee venom PLA2 with an IC50 value of 0.07 µM and also inhibits human recombinant PLA2 with the same IC50 value. uv.esebi.ac.uk Its epimer, 12-epi-scalaradial, is an even more potent inhibitor of human recombinant PLA2, with an IC50 value of 0.02 µM. uv.es The inhibition of PLA2 by these compounds is a critical aspect of their anti-inflammatory mechanism. ebi.ac.uk

Other scalarane-type sesterterpenes isolated from Hyrtios erectus have demonstrated inhibitory activity against other pro-inflammatory enzymes. For instance, erectascalarane A and hyrtioscalarane A have been shown to inhibit cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway. cmfri.org.innih.gov Erectascalarane A displayed an IC50 value of 0.80 mM against COX-2, while hyrtioscalarane A had an IC50 of 0.83 mM. cmfri.org.innih.gov Furthermore, erectascalarane A was also found to be a potential inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 1.21 mM. cmfri.org.in

The inhibitory activities of these related compounds against various pro-inflammatory enzymes are summarized in the table below.

| Compound | Enzyme Target | IC50 Value |

|---|---|---|

| Scalaradial | Human Recombinant PLA2 | 0.07 µM |

| 12-epi-scalaradial | Human Recombinant PLA2 | 0.02 µM |

| Erectascalarane A | Cyclooxygenase-2 (COX-2) | 0.80 mM |

| Erectascalarane A | 5-lipoxygenase (5-LOX) | 1.21 mM |

| Hyrtioscalarane A | Cyclooxygenase-2 (COX-2) | 0.83 mM |

Structure Activity Relationship Sar Investigations of Sesterstatin 5 and Analogues

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in sesterstatin 5 and related compounds, known as stereochemistry, plays a pivotal role in their biological activity. Even subtle changes in the orientation of specific groups can dramatically alter their effectiveness.

Role of C-16 Stereochemistry on Cytotoxicity

The stereochemistry at the C-16 position has been identified as a critical determinant of the cytotoxic activity of sesterstatin analogues. For instance, a comparison between sesterstatin 4, which has a 16-α-hydroxy group, and this compound, with a 16-β-hydroxy group, revealed contrasting activities against various cancer cell lines. mdpi.com Sesterstatin 4 demonstrated cytotoxicity against KAT-4 and SW1736 cell lines, whereas this compound was inactive against these lines. mdpi.com Conversely, this compound showed activity against RPMI-7951 and U251 cell lines, while sesterstatin 4 did not. mdpi.com Interestingly, both compounds exhibited similar potency against several other cell lines, including BXPC-3, NCI-H460, FADU, and DU145. mdpi.comuv.es

Further studies on related furanoscalarane compounds have reinforced the importance of C-16 stereochemistry. For example, a 16-α-acetoxy derivative was found to be significantly more cytotoxic than its 16-β-acetoxy counterpart against a panel of cancer cell lines. mdpi.com Similarly, a 16-methoxy derivative with one stereochemistry (compound 5) showed cytotoxicity, while its C-16 epimer (compound 6) was inactive. mdpi.com

Table 1: Comparative Cytotoxicity (GI₅₀, µg/mL) of Sesterstatin 4 and this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Sesterstatin 4 (16-α-hydroxy) | This compound (16-β-hydroxy) |

| KAT-4 | Thyroid | 2.0 | No cytotoxicity |

| SW1736 | Thyroid | 2.1 | No cytotoxicity |

| RPMI-7951 | Melanoma | No cytotoxicity | 2.1 |

| U251 | CNS | No cytotoxicity | 1.9 |

| BXPC-3 | Pancreas | 1.6 | 2.2 |

| NCI-H460 | Lung | 1.8 | 2.5 |

| FADU | Pharynx | 2.0 | 1.9 |

| DU-145 | Prostate | 1.6 | 1.9 |

| P388 | Murine Leukemia | 4.9 | >10 |

| Data sourced from multiple studies. mdpi.comuv.esnih.gov |

Influence of Chemical Modifications on Potency and Selectivity

Modifying the chemical structure of this compound and its analogues has provided valuable insights into the features necessary for their biological effects. These studies help in understanding how specific functional groups contribute to both the potency and selectivity of these compounds.

Structural Requirements for Cytotoxic Activity

Research has highlighted that specific structural features are crucial for the cytotoxic activity of scalarane sesterterpenoids. The presence of a γ-hydroxybutenolide moiety is associated with cytotoxicity. researchgate.netnih.gov Furthermore, compounds bearing a carbonyl group at C-19 and a hydroxyl group at C-12 have shown notable cytotoxic effects. mdpi.com The addition of an extra five-membered ring to the scalarane skeleton appears to be important for cytotoxicity, as derivatives lacking this feature showed reduced activity. mdpi.com

Correlation between Functional Groups and Antimicrobial Efficacy

Beyond cytotoxicity, this compound and related compounds have been investigated for their antimicrobial properties. This compound itself has been shown to inhibit the growth of the Gram-positive bacterium Micrococcus luteus. d-nb.info The broader class of scalarane sesterterpenoids, particularly those with an unsaturated 1,4-dialdehyde moiety, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that are not significantly toxic to mammalian cells. uv.esacs.org This suggests that specific functional groups are key to their antimicrobial efficacy, potentially offering a degree of selectivity. The study of how different functional groups affect electronic, solubility, and steric properties is fundamental to understanding their role in antimicrobial action. ashp.org

Design and Evaluation of Natural and Semisynthetic Analogues

The exploration of both naturally occurring and laboratory-modified analogues of this compound has expanded the understanding of their therapeutic potential. researchgate.netacs.org Natural analogues have been isolated from marine sponges like Hyrtios erectus. nih.govresearchgate.netnih.govmdpi.com These efforts have yielded a variety of scalarane sesterterpenoids with diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. nih.govontosight.ai

Semisynthetic approaches have also been employed to create novel derivatives. acs.org For instance, the hydrolysis of a related natural product yielded a compound identical to sesterstatin, providing an alternative source for this molecule. mdpi.com The creation of new analogues, such as 16-O-methylsesterstatin 4, allows for a more detailed probing of the structural requirements for biological activity. acs.org These synthetic and semisynthetic strategies are invaluable for optimizing the potency and selectivity of these compounds, paving the way for the development of new drug candidates. researchgate.net

Synthetic Strategies and Methodological Advancements in Sesterstatin Research

Total Synthesis Approaches for Sesterstatin 5 and Related Structures

The total synthesis of this compound and its epimer, sesterstatin 4, has been accomplished through an efficient and direct route. rsc.org A key feature of this synthetic strategy is the construction of the characteristic pentacyclic fused ring skeleton of the scalarane family. rsc.org The structural complexity of these molecules, defined by numerous chiral centers and a specific arrangement of fused rings, presents a significant synthetic challenge. mdpi.com

Table 1: Comparison of Total Synthesis Strategies for Sesterstatins The following table is interactive and allows for sorting and filtering of data.

| Target Compound | Key Strategy | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| This compound | Reductive Heck Cyclization | 19 | 2.2% | rsc.org |

| Sesterstatin 4 | Reductive Heck Cyclization | 19 | 1.8% | rsc.org |

Semisynthetic Derivatization from Natural Precursors

Semisynthesis, which utilizes readily available natural products as starting materials, is a powerful strategy for producing complex molecules like sesterterpenoids. researchgate.netresearchgate.net For the scalarane family, the diterpene (+)-sclareol has been identified as a versatile and economically viable chiral building block. researchgate.netuni-muenchen.de This readily available natural product provides a foundational framework that can be elaborated through a series of chemical transformations to access the more complex sesterterpenoid skeleton. researchgate.net

The use of (-)-sclareol has facilitated access to a variety of synthetic intermediates that are crucial for the sustainable synthesis of numerous natural products, including sesquiterpenoids, diterpenoids, and sesterterpenoids. researchgate.net While direct semisynthesis of this compound from a precursor is not extensively detailed, the general and successful application of this approach to the broader scalarane class underscores its importance. uni-muenchen.de This methodology allows chemists to bypass the often lengthy and challenging construction of the basic polycyclic core from simple starting materials, instead focusing on the strategic introduction of specific functional groups to achieve the final target molecule. researchgate.net The derivatization of natural product scaffolds is a key technique for enhancing pharmacological properties and generating novel analogues for biological testing. researchgate.netbiorxiv.org

Key Stereoselective Transformations in Sesterterpenoid Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of complex natural products like this compound. researchgate.net The biological activity of such molecules is often highly dependent on their precise stereochemical configuration. mdpi.com Synthetic chemists have developed and employed several key stereoselective transformations to address this challenge in the context of sesterterpenoid synthesis. researchgate.net

Reductive Heck Cyclization : This reaction was instrumental in a successful total synthesis of this compound for the stereocontrolled construction of the D ring. rsc.org This intramolecular coupling reaction proved highly effective for forming the crucial carbon-carbon bond that closes the ring with the desired stereochemistry. rsc.orgresearchgate.net

Stereoselective Diels-Alder Addition : In the synthesis of other C12-oxygenated marine scalaranes, a highly stereoselective intramolecular Diels-Alder reaction was designed as the key step to construct the D ring. researchgate.net This powerful cycloaddition reaction allows for the formation of multiple stereocenters in a single, predictable step. researchgate.net

Ring-Opening Rearrangement of Epoxides : The synthesis of related scalaranes, such as (+)-scalarolide, has utilized the stereospecific ring-opening of an epoxide as a key transformation. researchgate.netrsc.org This method allows for the introduction of specific functional groups with precise stereocontrol, guided by the existing stereochemistry of the epoxide precursor. rsc.orgrsc.org

These transformations, often directed by the steric effects within the complex polycyclic system, are critical for achieving the correct relative and absolute stereochemistry of the final natural product. researchgate.net

Table 2: Key Stereoselective Reactions in Scalarane Synthesis The following table is interactive and allows for sorting and filtering of data.

| Reaction Type | Purpose | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| Reductive Heck Cyclization | D-ring formation | High efficiency and control | Sesterstatins 4 and 5 | rsc.org |

| Diels-Alder Addition | D-ring formation | Forms multiple stereocenters | (+)-Scalarolide, 16-deacetoxy-12-epi-scalarafuran acetate (B1210297) | researchgate.net |

Unintended Chemical Transformations Observed During Isolation and Purification

The process of isolating and purifying natural products can sometimes lead to unintended chemical alterations, creating compounds known as artifacts. mdpi.com During the separation of furan-containing scalarane sesterterpenoids from the sponge Scalarispongia, an unintended chemical transformation was observed. mdpi.com

When the natural product furoscalarol was subjected to column chromatography on silica (B1680970) gel using methanol (B129727) as part of the solvent system, two new 16-methoxy derivatives were formed. mdpi.com It is postulated that the slightly acidic nature of the silica gel facilitated the formation of an oxocarbenium ion intermediate from furoscalarol. mdpi.com This reactive intermediate was then trapped by the nucleophilic methanol solvent through a conjugate addition mechanism. mdpi.com This reaction resulted in the formation of two epimeric products, with the α-product being favored due to the nucleophile approaching from the less sterically hindered pseudoaxial direction for maximum orbital overlap. mdpi.com This observation highlights the sensitivity of certain functional groups within the scalarane skeleton to standard purification conditions and underscores the importance of carefully choosing chromatographic methods to preserve the integrity of the natural product.

Table 3: Unintended Artifact Formation During Purification The following table is interactive and allows for sorting and filtering of data.

| Starting Compound | Conditions | Proposed Intermediate | Resulting Artifacts | Reference |

|---|

Methodological Considerations in Preclinical Research on Sesterstatin 5

In Vitro Assay Development and Validation

The initial assessment of the biological activity of Sesterstatin 5 relies heavily on in vitro assays. These assays are fundamental for determining the compound's cytotoxic or anti-proliferative effects against cancer cell lines.

Detailed Research Findings:

This compound, a pentacyclic sesterterpenoid isolated from the marine sponge Hyrtios erectus, has demonstrated notable cytotoxic activity across a range of human cancer cell lines. Studies have reported its inhibitory effects against cell lines including P388 leukemia, BXPC-3 pancreas, RPMI-7951 melanoma, U251 CNS, KAT-4 thyroid, NCI-H460 lung, FADU pharynx, and DU-145 prostate cancer. mdpi.com The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values from these studies typically range from 1.6 to 4.9 µg/mL, and in some cases, between 5 and 26 µM. mdpi.com

The most commonly employed method for evaluating the cytotoxicity of this compound and related compounds is the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). nih.govresearchgate.net This colorimetric assay measures cell viability by assessing the metabolic reduction of the MTS tetrazolium compound by viable cells into a colored formazan (B1609692) product. The intensity of the color is proportional to the number of living cells, allowing for the quantification of the cytotoxic effect of the compound. In such assays, a positive control, such as staurosporine, is typically used to validate the assay's performance. nih.govresearchgate.net

While the cytotoxic effects of this compound have been documented, detailed validation parameters for the specific assays used are not extensively reported in the available literature. However, the principles of analytical method validation are crucial for ensuring the reliability of these cytotoxicity data. These principles, as outlined by regulatory bodies, include assessing parameters such as specificity, linearity, range, accuracy, and precision. researchgate.net For a cell-based assay like the MTS assay, validation would involve demonstrating that the assay is specific for cell viability, that the response is linear over a certain range of cell numbers, and that the results are accurate and precise both within a single experiment (intra-assay precision) and between different experiments (inter-assay precision).

Interactive Data Table: Cytotoxicity of this compound and Related Compounds

| Compound/Extract | Cell Line | Assay Type | IC50/GI50 | Source |

| This compound | P388 leukemia | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | BXPC-3 pancreas | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | RPMI-7951 melanoma | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | U251 CNS | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | KAT-4 thyroid | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | NCI-H460 lung | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | FADU pharynx | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | DU-145 prostate | Not Specified | 1.6 - 4.9 µg/mL | mdpi.com |

| This compound | Various Cancer Cell Lines | Not Specified | 5 - 26 µM | mdpi.com |

| Scalarane Sesterterpenoids | HeLa, MCF-7 | MTS Assay | 24.3 - 29.9 µM | nih.gov |

Selection and Utilization of Relevant Animal Models in Preclinical Pharmacology (General Principles)

Following in vitro characterization, the evaluation of a compound's efficacy and safety in a living organism is a critical next step. The selection of an appropriate animal model is paramount for the translational relevance of preclinical findings.

General Principles:

The choice of an animal model in preclinical pharmacology is guided by several key principles. The model should ideally mimic the human disease state in terms of its pathophysiology, and the pharmacological target of the compound should be present and functional in the animal species. For anticancer drug development, common in vivo models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models that spontaneously develop tumors. mdpi.com

The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of ethical animal research.

Replacement refers to the use of non-animal methods whenever possible.

Reduction aims to minimize the number of animals used while still obtaining statistically significant data.

Refinement involves modifying procedures to minimize animal pain, suffering, and distress.

For a compound like this compound, which has shown broad cytotoxic activity in vitro, initial in vivo studies would likely involve xenograft models using one or more of the sensitive cancer cell lines. For instance, if this compound shows potent activity against a human breast cancer cell line like MCF-7, a preclinical study might involve implanting these cells into immunodeficient mice and then treating the mice with this compound to assess its effect on tumor growth. frontiersin.org The selection of the animal species itself is also a critical consideration, with mice and rats being the most commonly used due to their genetic and physiological similarities to humans, as well as their relatively short life cycles and ease of handling. researchgate.net

Currently, there is no publicly available information detailing the use of specific animal models for the preclinical evaluation of this compound.

Strategies for Enhancing Reproducibility and Rigor in Preclinical Studies

The reproducibility of preclinical research is a significant concern, as a lack of rigor can lead to the pursuit of non-viable drug candidates and a waste of resources.

Strategies for Enhancement:

To enhance the reproducibility and rigor of preclinical studies on compounds like this compound, several strategies should be implemented. These strategies are applicable across the spectrum of preclinical research, from in vitro assays to in vivo animal studies.

Detailed and Transparent Reporting: All experimental procedures, including the source and authentication of the compound, cell line identity verification, detailed animal characteristics (strain, sex, age), and a complete description of the methodology, should be meticulously documented and reported. This transparency allows other researchers to replicate the study accurately.

Blinding and Randomization: In animal studies, investigators should be blinded to the treatment allocation to prevent bias in data collection and analysis. Animals should also be randomly assigned to treatment and control groups to ensure that any observed effects are due to the intervention and not to pre-existing differences between the groups.

Appropriate Controls: The use of both positive and negative controls is essential. In cytotoxicity assays, a known cytotoxic agent serves as a positive control, while a vehicle control (the solvent used to dissolve the compound) serves as a negative control. In animal studies, a control group receiving only the vehicle is necessary to distinguish the effects of the compound from those of the administration vehicle.

Statistical Power and Analysis: Studies should be designed with sufficient statistical power to detect meaningful biological effects. This involves calculating the appropriate sample size before the study begins. The statistical methods used for data analysis should be clearly stated and appropriate for the type of data collected.

Data and Protocol Sharing: Making raw data and detailed experimental protocols publicly available can significantly enhance reproducibility by allowing for independent verification and re-analysis of the findings.

The application of these principles is crucial for building a robust preclinical data package for this compound, which is necessary to justify its progression into clinical development.

Future Directions and Translational Research Potential

Elucidation of Novel Molecular Targets for Sesterstatin 5

A primary focus of future research is the definitive identification of the molecular targets through which this compound exerts its cytotoxic effects. While studies have demonstrated its growth inhibitory activity against a panel of human cancer cell lines, the precise proteins or pathways it modulates remain largely obscure. nih.govnih.gov Initial investigations into related scalarane sesterterpenoids have suggested potential targets that could be relevant for this compound. For instance, some scalarane derivatives have been found to induce cancer cell death by dually inhibiting topoisomerase II and heat shock protein 90 (Hsp90), both of which are crucial targets in oncology. mdpi.comsemanticscholar.org

Further research will likely involve a combination of affinity chromatography, proteomics, and genetic screening approaches to pull down and identify the direct binding partners of this compound within cancer cells. The significant growth inhibitory properties of the broader sesterstatin family underscore the need for these mechanistic studies to unlock their full therapeutic potential. nih.gov

Interactive Table: Reported Growth Inhibition (GI₅₀) for this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) | Reference |

|---|---|---|---|

| P388 | Murine Leukemia | 1.6 - 4.9 | nih.gov |

| BXPC-3 | Pancreas | 1.6 - 4.9 | nih.gov |

| RPMI-7951 | Melanoma | 1.6 - 4.9 | nih.gov |

| U251 | CNS | 1.6 - 4.9 | nih.gov |

| KAT-4 | Thyroid | 1.6 - 4.9 | nih.gov |

| NCI-H460 | Lung | 1.6 - 4.9 | nih.gov |

| FADU | Pharynx | 1.6 - 4.9 | nih.gov |

| DU-145 | Prostate | 1.6 - 4.9 | nih.gov |

Exploration of Biosynthetic Pathways and Source Organism Roles (e.g., Sponge vs. Associated Microorganisms)

The origin of sesterstatins within the marine sponge Hyrtios erecta is a critical question with implications for their sustainable production. A growing body of evidence suggests that many secondary metabolites isolated from sponges are actually produced by symbiotic microorganisms. researchgate.net Future research is needed to determine whether the sponge itself or its associated microbial community is responsible for synthesizing this compound. nih.gov This can be achieved through techniques such as metagenomic analysis of the sponge microbiome to identify potential biosynthetic gene clusters and cultivation of associated microorganisms to test for sesterstatin production.

Understanding the biosynthetic pathway is also essential. Terpenoids are generally formed from isoprene (B109036) building blocks. nih.gov In many organisms, sesterterpene biosynthesis (C25) is thought to occur through the methylerythritol 4-phosphate (MEP) pathway, which takes place in plastids. researchgate.net Elucidating the specific enzymes—such as terpene synthases and cytochrome P450s—and metabolic precursors involved in the construction of the complex pentacyclic scalarane skeleton of this compound will be a key objective. libretexts.orgnih.gov This knowledge could ultimately enable the heterologous expression of the biosynthetic pathway in a microbial host, providing a renewable source of the compound.

Rational Design of Sesterstatin Analogues with Improved Efficacy and Specificity

With a foundational understanding of this compound's structure-activity relationship (SAR), researchers can pursue the rational design of analogues with enhanced therapeutic properties. The goal is to create new molecules with improved potency, greater selectivity for cancer cells over healthy cells, and better pharmacological profiles. mdpi.com Computational approaches, such as fragment-based drug design (FBDD), can guide the synthesis of new derivatives. researchgate.net

Studies on related scalarane sesterterpenoids have shown that minor chemical modifications can lead to significant changes in biological activity. semanticscholar.org For example, altering functional groups through semi-synthesis can provide insights into which parts of the molecule are essential for its cytotoxic effects. Strategies like the Topliss scheme, which involves a systematic variation of substituents to optimize properties like lipophilicity and electronic character, can be applied to the sesterstatin scaffold. mdpi.comsemanticscholar.org This approach allows for a methodical exploration of chemical space to identify analogues that may be more suitable for development as clinical candidates. nih.gov

Development of this compound as a Research Tool and Biological Probe

A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein target in biological systems. chemicalprobes.orgpromega.com Given its significant growth-inhibitory activity, this compound has the potential to be developed into such a tool. nih.gov As a biological probe, it could be used to investigate the roles of its molecular target(s) in cancer biology and other cellular processes. youtube.com

To qualify as a robust chemical probe, a compound must meet stringent criteria, including high potency (typically with an IC₅₀ < 100 nM), demonstrated selectivity over related proteins, and evidence of target engagement in cellular assays at low concentrations (< 1 µM). promega.comeubopen.org The development of this compound as a probe would involve comprehensive selectivity profiling against a broad panel of proteins and the creation of a structurally similar but inactive control molecule to validate that the observed biological effects are due to on-target activity. chemicalprobes.org Such a tool would be invaluable for the scientific community to dissect complex biological pathways. promega.com

Integration of Computational Approaches in Sesterstatin Research (e.g., Network Analysis for Target Identification)

Computational methods are becoming indispensable in modern drug discovery and can greatly accelerate research on natural products like this compound. researchgate.netnih.gov Network pharmacology is a particularly powerful approach for untangling the complex interactions of a drug within a biological system. nih.gov By constructing a "metabolite–target–disease" network, researchers can computationally predict the most likely protein targets for compounds isolated from Hyrtios erectus and identify the key pathways through which they exert their anticancer effects. nih.gov

Furthermore, molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its analogues to potential target proteins at the atomic level. researchgate.net These in silico techniques help to prioritize which analogues to synthesize and test in the lab, saving time and resources. nih.gov As the understanding of this compound's biology grows, these computational tools will be crucial for refining hypotheses, designing more effective derivatives, and ultimately identifying its place in cancer therapy. semanticscholar.orgunivie.ac.at

Q & A

Q. What are the standard in vitro assays for evaluating the cytotoxicity of Sesterstatin 5 in cancer research?

The sulforhodamine B (SRB) assay is widely used due to its sensitivity, cost-effectiveness, and compatibility with high-throughput screening. This method involves fixing cells with trichloroacetic acid, staining with SRB, and quantifying protein-bound dye via optical density measurements. It is linear across cell densities and superior to Bradford/Lowry assays for cytotoxicity quantitation . For reproducibility, ensure consistent cell seeding densities and include controls (e.g., untreated cells) in 96-well plates.

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture the full dynamic range of response. Include triplicate wells per concentration and validate results across multiple cell lines. Document experimental parameters (e.g., incubation time, cell confluency) in alignment with guidelines for methodological transparency . Predefined acceptance criteria (e.g., ±15% variability in controls) enhance reliability.

Q. What analytical techniques are essential for confirming the structural identity of this compound in synthetic studies?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and HPLC purity analysis (>95%). For novel derivatives, provide full spectral data and compare retention times with authentic standards. Evidence of purity must accompany synthetic protocols to meet publication standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Conduct systematic comparative analyses under standardized conditions (e.g., identical cell lines, assay endpoints). Use orthogonal methods (e.g., transcriptomics, proteomics) to validate target engagement. Critically evaluate confounding factors such as off-target effects or batch-to-batch compound variability. Cross-reference discrepancies with prior literature in the discussion section, emphasizing methodological divergences .

Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound derivatives?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use dose-response modeling (e.g., sigmoidal curve fitting) to calculate IC₅₀ values. Collaborate with statisticians during experimental design to ensure appropriate power analysis and avoid post hoc data manipulation .

Q. How should researchers validate the specificity of this compound in pathway inhibition studies?

Employ genetic knockdown/knockout models (e.g., CRISPR-Cas9) of putative targets to confirm phenotype rescue. Combine with chemical proteomics (e.g., affinity chromatography) to identify binding partners. Report negative controls (e.g., inactive analogs) to distinguish on-target effects from nonspecific cytotoxicity .

Q. What strategies mitigate batch variability in this compound production during preclinical testing?

Implement strict quality control (QC) protocols, including NMR/HR-MS for each batch. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products. Publish detailed synthetic procedures and storage conditions to enable replication .

Methodological Best Practices

- Data Presentation : Use tables to summarize IC₅₀ values across cell lines, with footnotes detailing assay conditions. Figures should illustrate dose-response curves and mechanistic pathways .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.